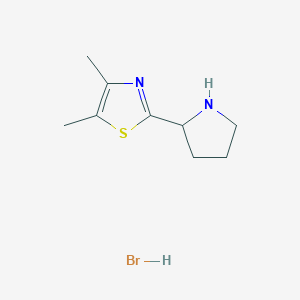
4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide” is a chemical compound with the CAS Number: 445280-79-5 . It has a molecular weight of 263.2 . The compound is solid in physical form and is stored at ambient temperature .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring, such as “4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide”, involves various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide” includes a five-membered thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazoles, including “4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis
The compound “4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide” is a solid at room temperature . It has a molecular weight of 263.2 .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Research indicates that derivatives of thiazoles, such as 4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole, can participate in cycloaddition reactions. These compounds can act as thiocarbonyl ylides in reactions with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes, as demonstrated by Sutcliffe et al. (2000) (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Synthesis of Thiamine Derivatives and Analogs
Matsukawa et al. (1970) discuss the preparation of thiamine homologs and analogs using compounds including 4,5-dimethylthiazole derivatives (Matsukawa, Hirano, & Yurugi, 1970). This suggests potential use in the synthesis of vitamin B1 (thiamine) derivatives.
Structural Characterization in Synthesis
Lan, Zheng, and Wang (2019) characterized the structure of thiazole-related compounds, highlighting the utility of these compounds in structural studies and synthesis (Lan, Zheng, & Wang, 2019).
Antimicrobial and Biological Activities
Yasser H. Zaki et al. (2016) synthesized various thiazole derivatives, including pyrazolo[1,5-a]pyrimidines, which showed significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016). This suggests potential medicinal applications.
Ring Opening Reactions
Šafár̆ et al. (2000) studied the ring-opening reactions of certain dioxane derivatives, using secondary amines like pyrrolidine, which are structurally related to 4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Synthesis of Functionalized Compounds
Vovk et al. (2010) synthesized functionalized pyrroles containing thiazole moieties, demonstrating the versatility of thiazole compounds in organic synthesis (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Cyclocondensation Reactions
Liu, Shih, and Hu (1987) conducted cyclocondensation reactions with 3-amino-2-iminonaphtho[1,2-d]thiazole, which is structurally similar to 4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole, indicating its utility in such reactions (Liu, Shih, & Hu, 1987).
Safety and Hazards
Direcciones Futuras
Thiazoles, including “4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide”, have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . The future direction in this field involves the design and structure-activity relationship of bioactive molecules .
Propiedades
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.BrH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;/h8,10H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVLOBNWSVQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazolehydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

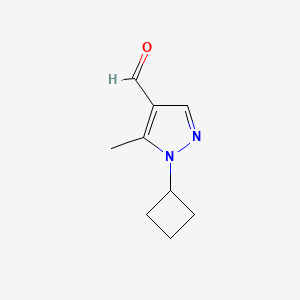
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)

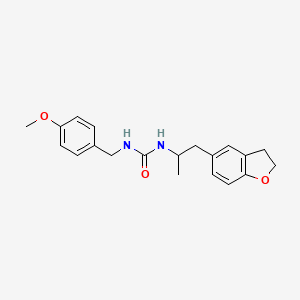

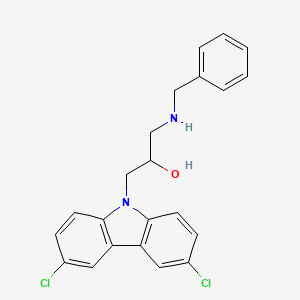

![N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605326.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605328.png)
![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)
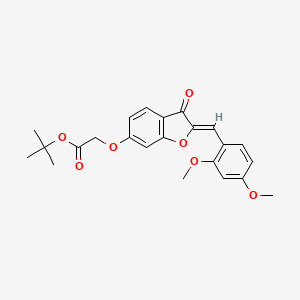
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)